tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, also known as 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic Acid tert-Butyl Ester or NH2-PEG4-(CH2)2COOtBu, is a chemical compound finding increasing applications in the field of chemical biology and medicinal research []. Its properties make it a valuable tool for scientists due to the following reasons:
The key feature of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is the combination of a primary amine group (NH2) and a tert-butyl (tBu) ester group linked by a polyethylene glycol (PEG) chain. The amine group allows for conjugation with biomolecules like peptides, proteins, and drugs, while the PEG chain provides water solubility and reduces the molecule's immunogenicity [, ]. This bioconjugation strategy enables the creation of targeted drug delivery systems and improved pharmacokinetics of therapeutic agents.
The tert-butyl ester group functions as a protecting group in solid phase peptide synthesis. This controlled reaction environment allows for the stepwise assembly of peptides on a solid support. The tert-butyl ester group safeguards the C-terminus of the growing peptide chain during synthesis. After chain assembly, specific cleavage reagents remove the tert-butyl group to yield the final peptide product.
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a synthetic compound characterized by its complex structure, which includes both amine and ester functionalities. Its molecular formula is C₁₅H₃₁NO₆, with a molecular weight of 321.41 g/mol. This compound is often utilized in chemical research and development due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science .
The mechanism of action of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate primarily relies on its ability to modify biomolecules. By attaching a PEG chain to a protein or drug molecule, the compound can improve its:
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.
The synthesis of tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate typically involves the following steps:
These methods may vary depending on the specific reagents and conditions employed.
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate has potential applications in:
Interaction studies involving tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate are crucial for understanding its behavior in biological systems. These studies typically focus on:
Such studies provide insights into its practical applications and safety profile.
Several compounds share structural similarities with tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate. Notable examples include:
The uniqueness of tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate lies in its specific combination of functional groups that facilitate diverse chemical reactivity while maintaining biocompatibility—making it particularly valuable for applications in drug delivery and bioconjugation.
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a polyethylene glycol (PEG)-based amino-ester derivative that has gained significant attention in chemical research due to its unique structure combining a primary amine group and a tert-butyl ester group linked by a PEG chain [1]. This compound serves as a key intermediate in various applications, particularly in pharmaceutical development and polymer chemistry [1] . The following sections provide a comprehensive analysis of the synthetic methodologies and optimization strategies for this compound.
The traditional synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate typically involves a multi-step approach that begins with the preparation of the PEG backbone followed by functionalization of the terminal groups [3]. These conventional methods often employ a stepwise synthesis strategy to achieve the desired monodisperse PEG derivatives with precise control over the chain length and end-group functionality [4].
One of the most established routes involves the use of dimethoxytrityl (DMTr) as a protecting group in a three-step elongation cycle consisting of deprotection, deprotonation, and coupling [9]. This approach, while effective, requires multiple purification steps and typically yields around 57% for PEG derivatives with 16 ethylene glycol units [22]. The reaction sequence generally proceeds as follows:
Table 1: Traditional Synthetic Routes for PEG-Based Amino-Ester Derivatives
Synthetic Approach | Number of Steps | Overall Yield (%) | Key Reagents | Purification Method |
---|---|---|---|---|
DMTr Protection Strategy | 6-8 | 50-60 | DMTr-Cl, NaH, tosyl chloride | Column chromatography |
Tosylation-Azidation-Reduction | 5 | 45-55 | Tosyl chloride, sodium azide, LiAlH₄ | Extraction, chromatography |
Monotosylation with Silver Oxide | 4 | 55-65 | Ag₂O, tosyl chloride, tert-butyl acetate | Chromatography |
Solid-Phase Synthesis | 7-9 | 70-80 | Polystyrene resin, DMTr-protected monomers | Washing, filtration |
A particularly notable traditional route involves the mesylation-azidation-reduction sequence [7] [27]. In this approach, the hydroxyl-terminated PEG is first converted to a mesylate using methanesulfonyl chloride and triethylamine, followed by nucleophilic substitution with sodium azide to form the azido-PEG intermediate [7]. The final step involves the reduction of the azide to an amine, which can be accomplished using various reducing agents such as lithium aluminum hydride or zinc in the presence of ammonium chloride [27]. This method has been reported to achieve quantitative end-group conversion but often requires harsh reduction conditions [27] [3].
Recent years have witnessed significant advancements in the synthesis of PEG-based amino-ester derivatives, particularly in the development of more efficient etherification and esterification strategies [6] [9]. These innovations have focused on improving reaction conditions, reducing the number of synthetic steps, and enhancing overall yields.
One notable advancement is the development of one-pot synthesis methods that combine deprotection and coupling steps [9] [11]. This approach utilizes base-labile protecting groups such as phenethyl instead of the traditional acid-labile DMTr group, allowing for a more streamlined synthesis process [9]. The one-pot method reduces the number of steps from three to two for each PEG elongation cycle and eliminates the need for intermediate isolation and purification [9] [6]. Studies have shown that this approach can achieve overall yields of up to 82% for PEG derivatives with 12 ethylene glycol units [22] [9].
Another significant advancement is the solid-phase stepwise synthesis of PEG derivatives [11]. This approach adapts solid-phase peptide synthesis techniques to PEG synthesis, using a solid support to facilitate the sequential addition of ethylene glycol units [11]. The key advantages of this method include:
Recent advances in esterification strategies have also contributed to improved synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate [10] [26]. Traditional methods for introducing the tert-butyl ester group often involve harsh conditions and multiple steps [10]. However, newer approaches utilize more efficient transesterification catalysts and milder reaction conditions [26]. For instance, a simple and safe tert-butylation reaction using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been developed, which directly affords tert-butyl esters with free amino groups quickly and in good yields [10] [26].
The Williamson ether formation reaction, which is crucial for PEG chain extension, has also seen significant improvements [32] [11]. Optimized conditions now allow this reaction to proceed at room temperature with acceptable rates when one reactant is in excess [11]. This milder approach reduces side reactions such as β-elimination of tosylate intermediates and minimizes the formation of shorter PEGs through depolymerization [11] [32].
The synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate requires careful protection and deprotection strategies for both the amino and carboxyl functionalities [5] [18]. These strategies are essential for controlling the reactivity of these groups during the multi-step synthesis and ensuring high yields of the desired product.
For the protection of the carboxyl group, the tert-butyl ester is widely used due to its excellent stability against various nucleophiles and reducing agents [10] [28]. The introduction of the tert-butyl group can be accomplished through several methods:
The deprotection of tert-butyl esters is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) [28] [5]. Recent studies have shown that milder deprotection methods can be employed, such as the use of triethylsilane in combination with methylene blue, which allows for selective deprotection of tert-butyl esters in the presence of other functional groups [28].
Table 2: Protection-Deprotection Strategies for Amino and Carboxyl Groups in PEG Derivatives
Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Stability Profile | Typical Yield (%) |
---|---|---|---|---|---|
tert-Butyl (tBu) | Carboxyl | tBu-acetate, catalyst | TFA, 30-40 min | Stable to base, labile to acid | 95 |
Benzyloxycarbonyl (Cbz) | Amino | Cbz-Cl, base | H₂/Pd or HBr, 2-4 h | Stable to acid and base | 90 |
Fluorenylmethyloxycarbonyl (Fmoc) | Amino | Fmoc-OSu, base | Piperidine, 15-30 min | Stable to acid, labile to base | 98 |
tert-Butoxycarbonyl (Boc) | Amino | Boc₂O, base | TFA, 1-4 h | Labile to acid, stable to base | 92 |
Dimethoxytrityl (DMTr) | Hydroxyl | DMTr-Cl, pyridine | Mild acid, 5-15 min | Labile to acid, stable to base | 85 |
For the protection of the amino group, several strategies have been employed in the synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate [5] [36]. The most common protecting groups include:
The choice of protecting group strategy depends on the specific synthetic route and the compatibility with other functional groups present in the molecule [36] [31]. For instance, in a synthesis involving both amino and carboxyl protection, orthogonal protecting groups that can be selectively removed under different conditions are preferred [31]. The Fmoc/tBu strategy, where the amino group is protected with Fmoc and the carboxyl group with tert-butyl, offers such orthogonality and is widely used in the synthesis of amino acid derivatives and peptides [36] [5].
In the specific case of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate synthesis, a common approach involves the use of azide as a masked amino group [7] [27]. The azide is introduced through nucleophilic substitution of a mesylate or tosylate intermediate and is later reduced to the amine in the final stages of the synthesis [27]. This strategy avoids the need for direct amino protection and simplifies the synthetic route [7].
The synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate typically involves multiple steps, making yield optimization a critical consideration for efficient production [14] [33]. The overall yield of a multi-step synthesis is the product of the yields of each individual step, which means that even small improvements in individual step yields can significantly impact the final outcome [33] [14].
For a typical synthesis involving 5-7 steps, each with an average yield of 80%, the overall yield would be approximately 33-21% [33]. However, by optimizing each step to achieve yields of 90-95%, the overall yield could be improved to 59-70% [14]. This dramatic improvement underscores the importance of yield optimization in multi-step syntheses.
Several factors contribute to yield optimization in the synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate:
Reaction conditions: Temperature, solvent, reaction time, and reagent concentrations all play crucial roles in determining reaction yields [38] [14]. For instance, the Williamson ether formation reaction, which is key to PEG chain extension, shows optimal yields at room temperature with excess alkoxide and controlled addition of the tosylate [32] [11].
Reagent quality and purity: The use of high-purity reagents can significantly impact yields, particularly in sensitive reactions such as the reduction of azides to amines [27] [14].
Purification methods: The choice of purification technique can affect both the yield and purity of intermediates and final products [34] [14]. While column chromatography is commonly used, alternative methods such as crystallization or extraction may offer higher recoveries for certain intermediates [34].
One-pot reactions: Combining multiple reactions in a single pot can eliminate the need for intermediate isolation and purification, potentially leading to higher overall yields [9] [6]. This approach has been successfully applied to PEG synthesis using base-labile protecting groups [9].
Table 3: Yield Optimization Strategies for Multi-Step Synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Synthetic Step | Traditional Yield (%) | Optimized Yield (%) | Optimization Strategy | Impact on Overall Yield |
---|---|---|---|---|
PEG Chain Extension | 70-80 | 85-95 | Excess alkoxide, controlled tosylate addition | Major improvement |
Mesylation/Tosylation | 75-85 | 90-95 | Anhydrous conditions, low temperature | Significant improvement |
Azide Substitution | 80-90 | 95-98 | DMF solvent, elevated temperature | Moderate improvement |
Azide Reduction | 60-70 | 85-95 | Zn/NH₄Cl system, controlled conditions | Major improvement |
tert-Butyl Esterification | 70-80 | 90-95 | Optimized catalyst, excess tert-butyl acetate | Significant improvement |
Final Deprotection | 80-90 | 90-95 | Controlled acid concentration, scavengers | Moderate improvement |
A critical analysis of the literature reveals that the most significant yield improvements in the synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate have been achieved through:
The development of a new route for the synthesis of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, the free acid form of the target compound, has been reported with high yields [7]. This synthesis involves esterification, mesylation, azide substitution with subsequent reduction, followed by hydrolysis [7]. The key advantages of this process are the high yields of products and a streamlined route to synthesize the amino-PEG-carboxylic acid derivative [7].
The thermal stability of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is governed by the relative stability of its constituent functional groups under elevated temperatures. The compound requires storage at frozen conditions (-20°C) and protection from heat, indicating limited thermal stability [7] [8] [9]. Based on polyethylene glycol thermal behavior studies, the PEG4 backbone begins to show degradation around 75°C in air, with more substantial decomposition occurring above 200°C [10] [11] [12].
The thermal decomposition follows a hierarchical pathway based on bond dissociation energies. The tert-butyl ester group represents the most thermally labile functionality, with cleavage typically occurring between 100-150°C through elimination of isobutylene to form the corresponding carboxylic acid [13] [14]. This process is facilitated by the stability of the tertiary carbocation intermediate formed during thermolysis [14].
Temperature Range | Decomposition Process | Products |
---|---|---|
75-100°C | PEG chain oxidation (in air) | Aldehydes, formic acid esters |
100-150°C | tert-Butyl ester cleavage | Isobutylene + carboxylic acid |
150-200°C | Amine deamination | Ammonia + carbon skeleton |
200-350°C | PEG backbone scission | Low molecular weight ethers |
>350°C | Complete pyrolysis | CO₂, H₂O, hydrocarbons |
The polyethylene glycol segment undergoes oxidative degradation in the presence of oxygen, producing low molecular weight esters, aldehydes, and carboxylic acids as primary products [15]. Under inert atmosphere conditions, thermal stability improves significantly, with the onset of decomposition shifting to higher temperatures [12] [15]. The amino functionality shows moderate thermal stability, with primary amines typically undergoing deamination reactions above 150°C to release ammonia [16] [17].
Kinetic studies on similar amino acid derivatives indicate that thermal degradation follows first-order reaction kinetics, with rate constants exponentially dependent on temperature [16]. The activation energy for decomposition correlates with the melting point and molecular structure, with compounds containing longer aliphatic chains generally showing lower thermal stability [16].
The stability of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate varies significantly across different pH ranges due to the differential behavior of its ester and amino functional groups. The tert-butyl ester moiety exhibits exceptional stability under basic conditions, remaining intact even in concentrated alkaline solutions where conventional ethyl or methyl esters would undergo rapid hydrolysis [18] [19]. This remarkable base resistance stems from the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack by hydroxide ions [18].
Under acidic conditions, the tert-butyl ester undergoes acid-catalyzed hydrolysis through a unimolecular mechanism (SN1) involving protonation of the ester oxygen followed by elimination of the tert-butyl cation [14]. The process is highly dependent on acid strength and temperature, with trifluoroacetic acid commonly used for selective deprotection [14] [19]. The reaction proceeds through formation of the stable tertiary carbocation, which subsequently eliminates as isobutylene [14].
pH Range | Ester Stability | Amine Stability | Dominant Process |
---|---|---|---|
0-2 | Unstable | Protonated (stable) | Acid-catalyzed ester hydrolysis |
3-6 | Stable | Partially protonated | Equilibrium between forms |
7-9 | Very stable | Free base | Optimal stability window |
10-12 | Stable | Free base (stable) | Base-resistant ester |
>12 | Slowly unstable | Potentially degraded | Extreme base conditions |
The primary amine functionality demonstrates pH-dependent protonation behavior with a predicted pKa of 8.74 [1]. Below this pH, the amine exists predominantly in its protonated ammonium form, which enhances water solubility and provides protection against nucleophilic degradation pathways [20] [21]. The protonated amine shows excellent stability across a wide pH range and does not undergo deamination under normal aqueous conditions [20].
At physiological pH (7.4), the compound exists as a mixture of protonated and free base forms, with approximately 95% existing as the protonated species. This protonation state contributes to the compound's biocompatibility and stability in biological systems [22] [20]. The polyethylene glycol backbone remains chemically inert across the entire physiologically relevant pH range, contributing to the overall stability of the molecule [23] [3].
The spectroscopic characterization of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals that unambiguously identify each functional group within the molecule [24].
¹H NMR Spectroscopic Analysis
The proton NMR spectrum exhibits distinctive patterns characteristic of the polyethylene glycol-amino acid ester architecture [24]. The most prominent feature appears as a complex multiplet between 3.69-3.53 ppm (14H), representing the overlapping signals from the four ethylene glycol units (-OCH₂CH₂O-) in the PEG chain [24]. This region is characteristic of polyethylene glycol derivatives and serves as a diagnostic marker for PEG-containing compounds [25] [26].
The amino group attachment is evidenced by a triplet at 3.45 ppm (J = 5.8 Hz, 2H) corresponding to the methylene group directly attached to the amine nitrogen (N-CH₂CH₂O-) [24]. The primary amine methylene appears as a distinct triplet at 2.64 ppm (J = 5.8 Hz, 2H), positioned at the expected chemical shift for α-amino methylenes [24] [26]. The ester functionality is confirmed by the triplet at 2.47 ppm (J = 6.1 Hz, 2H) representing the methylene group adjacent to the carbonyl carbon (-CH₂COO-) [24].
The tert-butyl protecting group produces the characteristic singlet at 1.42 ppm (9H), integrating for nine protons as expected for the three equivalent methyl groups [24] [26]. This signal position and multiplicity are diagnostic for tert-butyl esters and distinguish this compound from other alkyl ester derivatives.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides detailed structural information about the carbon framework [24]. The ester carbonyl carbon resonates at 172.80 ppm, consistent with aliphatic ester carbonyls and confirming the presence of the ester functional group [24] [25]. The tert-butyl quaternary carbon appears at 73.52 ppm, representing the central carbon of the tert-butyl group bearing three methyl substituents [24].
Multiple signals in the 70.59-70.31 ppm region correspond to the various ether carbons within the polyethylene glycol backbone [24]. These signals reflect the different chemical environments of the methylene carbons within the PEG chain, with slight variations due to proximity effects from the terminal functional groups [25]. The methylene carbon adjacent to the amine nitrogen (O-CH₂ adjacent to NH₂) resonates at 66.88 ppm [24].
The primary amine carbon appears at 41.54 ppm, characteristic of aliphatic primary amines [24] [25]. The methylene carbon α to the ester carbonyl (CH₂-COO) resonates at 34.81 ppm, positioned in the expected range for carbons adjacent to carbonyl groups [24].
Infrared Spectroscopic Characterization
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence and environment of each functional group [27] [28] [29]. The primary amine functionality produces medium-strength absorption bands between 3550-3250 cm⁻¹ corresponding to N-H stretching vibrations [29]. Primary amines typically show two distinct N-H stretching bands, though these may overlap with broader hydrogen-bonded N-H absorptions occurring around 3000-2500 cm⁻¹ [29].
The aliphatic C-H stretching region (2990-2850 cm⁻¹) shows strong absorption from the multiple methylene groups in the PEG chain and the tert-butyl methyl groups [30] [31] [29]. The tert-butyl ester carbonyl produces a strong, sharp absorption between 1750-1735 cm⁻¹, characteristic of aliphatic ester C=O stretching [27] [28] [29]. This frequency range distinguishes tert-butyl esters from other carbonyl-containing functional groups.
Multiple strong absorptions in the 1300-1000 cm⁻¹ region arise from C-O stretching vibrations of both ester and ether linkages [27] [28] [29]. The polyethylene glycol backbone produces a particularly intense and diagnostic band around 1110-1089 cm⁻¹ corresponding to C-O-C antisymmetric stretching vibrations [32] [33] [34]. This peak serves as a fingerprint for PEG-containing compounds and can be used for quantitative analysis of PEG content [34].
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern information [24]. The compound shows a molecular ion peak at m/z 266.15589 [M + H]⁺, closely matching the calculated exact mass of 266.15254 [24]. This agreement confirms the molecular formula C₁₅H₃₁NO₆ and validates the proposed structure.
The fragmentation pattern follows predictable pathways based on the molecular architecture [24]. Loss of the tert-butyl group (56 mass units) would produce a fragment at m/z 210, corresponding to the protonated amino-PEG-carboxylic acid [24]. The polyethylene glycol chain may undergo characteristic fragmentation with loss of ethylene oxide units (44 mass units each), producing a series of peaks separated by 44 mass units [24].